Pumaprazole

Descripción

Propiedades

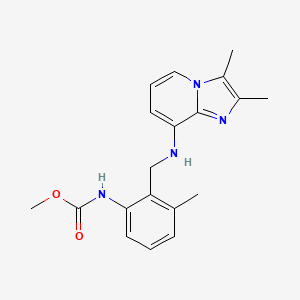

IUPAC Name |

methyl N-[2-[[(2,3-dimethylimidazo[1,2-a]pyridin-8-yl)amino]methyl]-3-methylphenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-12-7-5-8-16(22-19(24)25-4)15(12)11-20-17-9-6-10-23-14(3)13(2)21-18(17)23/h5-10,20H,11H2,1-4H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQTVUWEPPDOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)OC)CNC2=CC=CN3C2=NC(=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166407 | |

| Record name | Pumaprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158364-59-1 | |

| Record name | Pumaprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158364591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pumaprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PUMAPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK95Z519WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of Proton Pump Inhibitors

A note on the topic: The compound "Pumaprazole" does not correspond to any known pharmaceutical agent based on available scientific literature and drug databases. It is highly probable that this name is a typographical error. Given the "-prazole" suffix, it is likely that the intended subject of inquiry is a member of the proton pump inhibitor (PPI) class of drugs. This guide will, therefore, provide a comprehensive technical overview of the core chemical structure, mechanism of action, and evaluation protocols for this important class of pharmaceuticals.

Proton pump inhibitors (PPIs) are a class of drugs that cause a profound and prolonged reduction of stomach acid production.[1] They are among the most widely prescribed medications globally for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.[2]

Core Chemical Structure

The majority of commercially available proton pump inhibitors are substituted benzimidazole derivatives.[3][4] The core pharmacophore consists of a benzimidazole ring system linked to a pyridine ring through a methylsulfinyl group.[5] Variations in the substituents on these two aromatic rings account for the differences in the pharmacokinetic and pharmacodynamic profiles among the different PPIs.

The general chemical structure of benzimidazole-based proton pump inhibitors is as follows:

The specific substituents (R1, R2, R3, R4) on the benzimidazole and pyridine rings define the individual drugs within this class, such as omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole.

Mechanism of Action

Proton pump inhibitors are prodrugs, meaning they are administered in an inactive form and require activation within the body. They are weak bases that, after absorption into the bloodstream, selectively accumulate in the acidic environment of the secretory canaliculi of gastric parietal cells.

In this highly acidic environment (pH ~1), the PPI undergoes a two-step protonation, followed by a chemical rearrangement to its active form, a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+ ATPase enzyme, also known as the proton pump. This binding, primarily at Cys813, forms a stable disulfide bond, irreversibly inactivating the pump. The inhibition of this final step in the gastric acid secretion pathway leads to a potent and long-lasting suppression of acid production. The effect of a single dose can last for up to 36-48 hours, as the restoration of acid secretion requires the synthesis of new H+/K+ ATPase pumps.

Quantitative Data

The physicochemical and pharmacokinetic properties of PPIs vary due to the different substitution patterns on their core structure. These differences can influence their clinical efficacy and potential for drug-drug interactions.

| Property | Omeprazole | Esomeprazole | Lansoprazole | Pantoprazole | Rabeprazole |

| pKa (Pyridine) | 4.06 | 4.06 | 3.83 | 3.83 | 4.53 |

| Bioavailability | 30-40% | 50-90% | 80-90% | 77% | 52% |

| Plasma Half-life (t½) | 0.5-1 hour | 1.2-1.5 hours | ~1.5 hours | ~1 hour | 1-2 hours |

| Protein Binding | ~95% | ~97% | ~97% | ~98% | ~96% |

| Primary Metabolism | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 |

Experimental Protocols

The evaluation of the efficacy of proton pump inhibitors involves a range of in vitro and in vivo experimental procedures. A fundamental assay is the direct measurement of H+/K+ ATPase activity inhibition.

In Vitro H+/K+ ATPase Inhibition Assay

Objective: To determine the potency (e.g., IC50 value) of a PPI in inhibiting the activity of the gastric proton pump.

Methodology:

-

Preparation of H+/K+ ATPase Vesicles:

-

Gastric mucosal tissue, typically from hog or rabbit, is homogenized in a buffered sucrose solution.

-

A microsomal fraction rich in H+/K+ ATPase-containing vesicles is isolated through differential centrifugation.

-

The protein concentration of the vesicle preparation is determined using a standard method (e.g., Bradford assay).

-

-

ATPase Activity Assay:

-

The assay measures the rate of ATP hydrolysis by the H+/K+ ATPase, which is typically quantified by measuring the amount of inorganic phosphate (Pi) released.

-

Vesicles are pre-incubated at 37°C in a reaction buffer containing MgCl2 and KCl (to stimulate the pump).

-

The PPI, at various concentrations, is added to the vesicles. To facilitate activation, the intravesicular space is acidified by incubation with an acid-loading buffer.

-

The enzymatic reaction is initiated by the addition of ATP.

-

After a defined incubation period (e.g., 10-20 minutes), the reaction is stopped by adding a quenching agent like trichloroacetic acid.

-

The amount of liberated inorganic phosphate is measured colorimetrically (e.g., using the Fiske-Subbarow method).

-

-

Data Analysis:

-

The percentage of H+/K+ ATPase inhibition is calculated for each PPI concentration relative to a vehicle control.

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Measurement of Gastric Acid Secretion

Objective: To assess the effect of a PPI on gastric acid output in a living organism.

Methodology (using a conscious rat model):

-

Animal Preparation:

-

Rats are fasted overnight with free access to water.

-

A chronic gastric fistula is surgically implanted to allow for repeated sampling of gastric contents. Animals are allowed to recover fully before experimentation.

-

-

Experimental Procedure:

-

On the day of the experiment, the stomach is gently lavaged with saline through the fistula to remove any residual contents.

-

Basal gastric acid secretion is measured by collecting gastric juice for a defined period (e.g., 1-2 hours).

-

The PPI is administered, typically orally or via intraperitoneal injection.

-

Gastric acid secretion is then stimulated using a secretagogue such as histamine or pentagastrin.

-

Gastric juice is collected at regular intervals (e.g., every 15-30 minutes) for several hours post-stimulation.

-

-

Sample Analysis and Data Interpretation:

-

The volume of each gastric juice sample is recorded.

-

The acid concentration is determined by titration with a standardized base (e.g., 0.01 N NaOH) to a neutral pH.

-

The total acid output is calculated for each collection period (volume × concentration).

-

The percentage inhibition of stimulated acid secretion by the PPI is calculated by comparing the acid output in treated animals to that in a vehicle-treated control group.

-

References

Pumaprazole (BY841): A Technical Overview of a Reversible Proton Pump Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific and clinical data on Pumaprazole (BY841), a novel reversible proton pump antagonist. The information is compiled from published preclinical and clinical studies to serve as a resource for researchers and professionals in the field of drug development.

Introduction

This compound (BY841) is a reversible proton pump antagonist that has been investigated for its role in suppressing gastric acid secretion.[1] Unlike traditional proton pump inhibitors (PPIs) such as omeprazole, which bind irreversibly to the gastric H+, K+-ATPase, this compound offers a distinct mechanism of action. This key difference lies in its reversible binding, which does not require activation in the acidic environment of the parietal cell.[1]

Mechanism of Action

This compound functions by reversibly inhibiting the proton pump (H+, K+-ATPase) in gastric parietal cells. This pump is the final step in the secretion of gastric acid into the stomach lumen. By blocking the action of this pump, this compound reduces the overall acidity of the stomach. The reversibility of its binding distinguishes it from conventional PPIs, which form a covalent bond with the proton pump.

Preclinical Data

In preclinical studies using the Ghosh-Schild rat model, this compound demonstrated effective inhibition of basal acid secretion, with a higher efficacy reported compared to ranitidine.[2] Repeated dose studies in this model showed consistent inhibitory activity.[2][3]

Table 1: Preclinical Efficacy of this compound

| Model | Parameter | Day 1 | Day 7 |

| Ghosh-Schild Rat | ID50 | 11 µmol/kg | 10 µmol/kg |

Data sourced from MedchemExpress and AmBeed.

Clinical Studies

A key clinical study investigated the effects of this compound on intragastric acidity in Helicobacter pylori-positive subjects, comparing it with omeprazole. The study was a randomized, crossover, double-blind trial.

Experimental Protocol

The study involved 13 H. pylori-positive subjects who received either this compound (100 mg b.d.) or omeprazole (20 mg o.d.) for one week. Intragastric pH was monitored over a 24-hour period before and after the treatment course. The same experimental protocol was repeated after the H. pylori infection was cured.

Clinical Data

The study found that both this compound and omeprazole significantly raised intragastric pH over a 24-hour period, both in the presence and absence of H. pylori infection. Notably, the presence of H. pylori augmented the pH-increasing effect of both drugs.

Table 2: Median 24-hour Intragastric pH

| Treatment | Before H. pylori Cure | After H. pylori Cure |

| No Drug | 2.0 | 1.5 |

| This compound (100 mg b.d.) | 6.0 | 4.3 |

| Omeprazole (20 mg o.d.) | 5.8 | 3.6 |

Data sourced from Aliment Pharmacol Ther. 1999 Jan;13(1):27-34.

Chemical Properties

Table 3: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C19H22N4O2 |

| Molecular Weight | 338.40 g/mol |

| CAS Number | 158364-59-1 |

Data sourced from MedchemExpress.

Conclusion

This compound (BY841) represents a distinct class of acid secretion inhibitors due to its reversible mechanism of action on the proton pump. The available data from preclinical and a key clinical study demonstrate its efficacy in increasing intragastric pH to a degree comparable to the irreversible PPI omeprazole. The augmentation of its effect by H. pylori infection is a notable finding that was also observed with omeprazole, suggesting this effect is related to the infection itself rather than the mode of drug activation. Further research and clinical trials would be necessary to fully elucidate the therapeutic potential and safety profile of this compound for the management of acid-related disorders.

Disclaimer: This document is intended for informational purposes for a technical audience and is based on limited publicly available data. It is not a substitute for a comprehensive review of all available literature or for professional medical advice.

References

- 1. Effects of this compound (BY841), a novel reversible proton pump antagonist, and of omeprazole, on intragastric acidity before and after cure of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | BY-841 | Proton Pump Antagonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 3. medchemexpress.com [medchemexpress.com]

The Pharmacology of Reversible Proton Pump Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core pharmacology of reversible proton pump inhibitors, also known as Potassium-Competitive Acid Blockers (P-CABs). This document details their mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to characterize these novel therapeutic agents.

Introduction: A New Era in Acid Suppression

For decades, irreversible proton pump inhibitors (PPIs) have been the cornerstone of therapy for acid-related disorders. However, their limitations, including a slow onset of action, requirement for acid activation, and variability in efficacy related to CYP2C19 polymorphisms, have driven the development of a new class of acid suppressants.[1][2] Reversible proton pump inhibitors, or P-CABs, represent a significant advancement, offering a distinct pharmacological profile that addresses many of the shortcomings of traditional PPIs.[3] This guide explores the fundamental pharmacology of P-CABs, providing researchers and drug development professionals with a detailed understanding of this evolving therapeutic landscape.

Mechanism of Action: Reversible and Competitive Inhibition

The primary target for both PPIs and P-CABs is the H+/K+-ATPase, the gastric proton pump responsible for the final step in acid secretion by parietal cells. However, their mechanisms of inhibition differ fundamentally.

Unlike PPIs, which are prodrugs that require activation in the acidic environment of the parietal cell canaliculus and form irreversible covalent bonds with the proton pump, P-CABs are not prodrugs and do not require acid activation. They are weak bases that accumulate in the acidic canaliculi of gastric parietal cells and bind ionically and reversibly to the H+/K+-ATPase. This binding is competitive with potassium ions (K+), directly blocking the pump's ability to exchange K+ for H+, thereby inhibiting gastric acid secretion. This reversible, competitive mechanism contributes to a rapid onset of action and a more controlled and sustained inhibition of acid secretion.

Vonoprazan, a well-studied P-CAB, binds in a luminal vestibule of the H+/K+-ATPase, between the surfaces of membrane helices 4, 5, and 6. Its slow dissociation from the enzyme, attributed to an electrostatic barrier presented by specific amino acid residues (asp137 and asn138), contributes to its long-lasting inhibitory effect.

dot

Pharmacokinetics and Pharmacodynamics

P-CABs exhibit distinct pharmacokinetic (PK) and pharmacodynamic (PD) properties compared to PPIs, which translate to clinical advantages.

Pharmacokinetics

P-CABs are generally characterized by rapid absorption, with time to maximum plasma concentration (Tmax) typically occurring within a few hours of oral administration. Their plasma half-lives are generally longer than those of PPIs, contributing to a more sustained acid suppression. A key advantage of P-CABs is that their metabolism is less affected by CYP2C19 polymorphisms, which can significantly impact the efficacy of many PPIs. For example, vonoprazan is primarily metabolized by CYP3A4, with minor contributions from other CYP isoforms.

Table 1: Comparative Pharmacokinetic Parameters of P-CABs

| Drug | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (hours) | Primary Metabolizing Enzyme(s) | Reference(s) |

| Vonoprazan | 1.5 - 2.0 | 25.2 (single dose) | 154.8 (single dose) | ~7.7 | CYP3A4, CYP2B6, CYP2C19, CYP2D6 | |

| Tegoprazan | 0.5 - 1.5 | 1415.92 - 1434.50 | 5502.99 - 5720.00 | 3.65 - 5.39 | CYP3A4 | |

| Linaprazan | - | - | - | ~10 (glurate prodrug) | - | |

| Revaprazan | - | - | - | - | - |

Note: Values are approximate and can vary based on study design and patient population. Data for all parameters were not available for all drugs in the reviewed literature.

Pharmacodynamics

The pharmacodynamic profile of P-CABs is characterized by a rapid, potent, and sustained inhibition of gastric acid secretion. This leads to a faster increase in intragastric pH compared to PPIs. Clinical studies have demonstrated that P-CABs can maintain a higher intragastric pH for a longer duration over a 24-hour period, including the critical nighttime hours.

Table 2: Comparative Pharmacodynamic Parameters of P-CABs vs. PPIs

| Drug | Dose | Parameter | Day 1 Value | Day 7 Value | Reference(s) |

| Vonoprazan | 20 mg | % Time with intragastric pH > 4 | 62.4% | 87.8% | |

| Lansoprazole | 30 mg | % Time with intragastric pH > 4 | 22.6% | 42.3% | |

| Tegoprazan | 50 mg | % Time with intragastric pH > 4 | 54.5% | 68.2% | |

| Revaprazan | 200 mg | % Time with intragastric pH > 4 | 25.1% | 25.3% |

Experimental Protocols

The characterization of P-CABs relies on a suite of in vitro and in vivo experimental protocols.

In Vitro H+/K+-ATPase Inhibition Assay

This assay is fundamental to determining the inhibitory potency of P-CABs.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a P-CAB against H+/K+-ATPase activity.

Methodology:

-

Preparation of H+/K+-ATPase Vesicles:

-

Gastric mucosal tissue (e.g., from porcine, rabbit, or human) is homogenized in a buffered solution.

-

The homogenate undergoes differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.

-

Protein concentration of the vesicle preparation is determined using a standard assay (e.g., Bradford or BCA).

-

-

Inhibition Assay:

-

The reaction is typically performed in a 96-well plate format.

-

Each well contains the H+/K+-ATPase vesicles, a buffer at a specific pH (e.g., 7.4), MgCl₂, and KCl.

-

The P-CAB is added at various concentrations. A vehicle control and a positive control (e.g., another known inhibitor) are included.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

-

The reaction is stopped by adding a reagent such as trichloroacetic acid.

-

The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each P-CAB concentration relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

dot

Radioligand Binding Assay

This assay directly measures the binding affinity of a P-CAB to the H+/K+-ATPase.

Objective: To determine the inhibition constant (Ki) and dissociation constant (Kd) of a P-CAB.

Methodology:

-

Preparation of Membranes: Gastric microsomal membranes rich in H+/K+-ATPase are prepared as described in the inhibition assay protocol.

-

Binding Assay:

-

The assay is performed in a multi-well plate.

-

Each well contains the membrane preparation, a radiolabeled ligand known to bind to the H+/K+-ATPase, and varying concentrations of the unlabeled P-CAB being tested.

-

The mixture is incubated to allow the binding to reach equilibrium.

-

Bound and free radioligand are separated via rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The radioactivity on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using appropriate binding models (e.g., one-site or two-site competition) to determine the Ki value of the P-CAB.

-

Kinetic parameters such as the association rate constant (kon) and dissociation rate constant (koff) can also be determined through time-course experiments.

-

In Vivo Measurement of Intragastric pH

This is a critical experiment in clinical trials to assess the pharmacodynamic effect of P-CABs in humans.

Objective: To measure the effect of a P-CAB on 24-hour intragastric pH.

Methodology:

-

Subject Recruitment: Healthy volunteers or patients with acid-related disorders are recruited.

-

pH Monitoring: A pH monitoring system with a gastric electrode is used. The electrode is positioned in the stomach.

-

Study Design: A randomized, crossover design is often employed, where subjects receive the P-CAB, a placebo, and/or a comparator drug (e.g., a PPI) in different treatment periods, separated by washout periods.

-

Data Collection: Intragastric pH is continuously recorded for 24 hours at baseline and on specific days during each treatment period (e.g., day 1 and day 7).

-

Data Analysis: The primary endpoint is often the percentage of time over 24 hours that the intragastric pH is maintained above a certain threshold (e.g., pH > 4). Other parameters include the mean 24-hour intragastric pH.

dot

Summary of Quantitative Data

The following tables summarize key in vitro and in vivo data for prominent P-CABs.

Table 3: In Vitro Inhibitory Potency of P-CABs

| Drug | IC50 (nM) | Ki (nM) | pKa | Species/Assay Conditions | Reference(s) |

| Vonoprazan | 17.15 | 3.0 | 9.37 | Porcine H+/K+-ATPase; Rabbit gastric vesicles (pH 6.5) | |

| Tegoprazan | 290 - 520 | - | 5.2 | Porcine, canine, human H+/K+-ATPases | |

| Linaprazan | 40.21 | - | 6.1 | Porcine K+-stimulated H+/K+-ATPase |

Conclusion

Reversible proton pump inhibitors represent a significant evolution in the management of acid-related disorders. Their distinct mechanism of action, favorable pharmacokinetic profile, and potent and sustained pharmacodynamic effects offer clear advantages over traditional PPIs. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to further advance this promising class of therapeutic agents. As more P-CABs progress through clinical development, a deeper understanding of their pharmacology will be crucial for optimizing their therapeutic application and improving patient outcomes.

References

Unveiling the Target: A Technical Guide to the Identification of the Pumaprazole Binding Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pumaprazole (also known as BY841) is a reversible proton pump antagonist developed for the treatment of acid-related gastrointestinal disorders. Unlike the widely used class of irreversible proton pump inhibitors (PPIs), this compound offers a distinct mechanism of action characterized by a non-covalent and reversible binding to its target. This technical guide provides an in-depth overview of the methodologies and conceptual framework for the identification and characterization of the target protein for this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established experimental protocols and theoretical models used for analogous compounds, particularly other potassium-competitive acid blockers (P-CABs) and reversible enzyme inhibitors. This guide will detail the experimental workflows, data presentation, and signaling pathways pertinent to understanding the molecular interactions of this compound.

Introduction: The Gastric Proton Pump as a Therapeutic Target

Gastric acid secretion is the final step in a complex signaling cascade within the parietal cells of the stomach lining. The key effector in this process is the H+/K+-ATPase, a membrane-bound enzyme that actively pumps protons (H+) into the gastric lumen in exchange for potassium ions (K+). This process is the primary driver of gastric acidification. Inhibition of the H+/K+-ATPase is a cornerstone of therapy for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.

This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known to act as potassium-competitive acid blockers (P-CABs). These agents directly compete with K+ for binding to the luminal surface of the H+/K+-ATPase, thereby inhibiting its enzymatic activity and reducing gastric acid secretion. A key feature of this compound is its reversible mode of inhibition, which contrasts with the covalent, irreversible binding of traditional PPIs like omeprazole.

Target Identification: A Hypothetical Experimental Workflow

The identification of H+/K+-ATPase as the molecular target of this compound would have likely involved a multi-pronged approach combining affinity-based methods with functional assays. The following represents a standard, logical workflow for such a target deconvolution effort.

Experimental Protocols

Affinity Chromatography for Target Capture

Objective: To isolate proteins from a complex biological mixture that physically interact with this compound.

Methodology:

-

Probe Synthesis: this compound would be chemically modified to incorporate a linker arm and a reactive group for immobilization (e.g., an amine or carboxyl group) without significantly altering its binding properties.

-

Immobilization: The modified this compound is covalently attached to a solid support, such as agarose or magnetic beads, to create an affinity matrix.

-

Protein Extraction: Parietal cells, rich in H+/K+-ATPase, are isolated from gastric tissue and lysed to release their protein content. The lysate is clarified by centrifugation to remove cellular debris.

-

Affinity Capture: The parietal cell lysate is incubated with the this compound-conjugated beads. Proteins with affinity for this compound will bind to the matrix.

-

Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins.

-

Elution: The specifically bound proteins are eluted from the beads. This can be achieved by changing the pH, increasing the salt concentration, or by competitive elution with an excess of free this compound.

-

Analysis: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized by staining. Protein bands of interest are excised and identified using mass spectrometry.

H+/K+-ATPase Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of H+/K+-ATPase.

Methodology:

-

Preparation of Gastric Vesicles: H+/K+-ATPase-rich vesicles are prepared from gastric mucosa through a series of differential centrifugation and gradient separation steps.

-

Enzyme Reaction: The vesicles are incubated in a reaction buffer containing ATP, Mg2+, and varying concentrations of this compound.

-

Measurement of ATPase Activity: The enzymatic activity is determined by measuring the rate of ATP hydrolysis. This is typically done by quantifying the amount of inorganic phosphate (Pi) released using a colorimetric assay (e.g., the Fiske-Subbarow method).

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of H+/K+-ATPase activity (the IC50 value) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Proton Transport Assay

Objective: To assess the effect of this compound on the proton pumping function of H+/K+-ATPase.

Methodology:

-

Vesicle Loading: Gastric vesicles are loaded with a pH-sensitive fluorescent dye (e.g., acridine orange).

-

Initiation of Proton Pumping: The addition of ATP and K+ to the extra-vesicular medium initiates the transport of protons into the vesicles, causing a quenching of the fluorescence of the trapped dye.

-

Inhibition Measurement: The assay is performed in the presence of various concentrations of this compound, and the rate of fluorescence quenching is measured.

-

Data Analysis: The inhibition of proton transport is calculated and used to determine the IC50 value for this compound.

Quantitative Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables present hypothetical data based on typical values for other P-CABs. These tables are for illustrative purposes to demonstrate how such data would be structured.

Table 1: Hypothetical H+/K+-ATPase Inhibition Data for this compound

| This compound Concentration (nM) | % Inhibition of ATP Hydrolysis |

| 1 | 10.2 |

| 10 | 35.8 |

| 50 | 48.5 |

| 100 | 65.1 |

| 500 | 88.9 |

| 1000 | 95.3 |

Table 2: Comparative IC50 Values of Proton Pump Inhibitors (Illustrative)

| Compound | Class | Mechanism | IC50 (nM) (Hypothetical) |

| Omeprazole | PPI | Irreversible | ~1000 |

| Pantoprazole | PPI | Irreversible | ~1500 |

| This compound | P-CAB | Reversible, K+-competitive | ~50 |

| Vonoprazan | P-CAB | Reversible, K+-competitive | ~20 |

Mechanism of Action and Signaling Pathway

This compound, as a P-CAB, is believed to exert its effect through competitive inhibition of the H+/K+-ATPase. The following diagram illustrates the proposed mechanism of action at the molecular level.

The signaling pathway leading to the activation of the H+/K+-ATPase involves multiple stimuli, including histamine, acetylcholine, and gastrin. These agonists bind to their respective receptors on the basolateral membrane of the parietal cell, triggering intracellular signaling cascades that ultimately lead to the translocation and activation of the H+/K+-ATPase at the apical membrane. This compound acts at the final step of this pathway, directly inhibiting the pump's function.

Conclusion

The identification of the H+/K+-ATPase as the target for this compound is central to understanding its pharmacological effects. While specific, detailed experimental data for this compound remains limited in the public domain, the established methodologies for target identification and characterization of other proton pump inhibitors provide a robust framework for its investigation. Through a combination of affinity-based protein isolation, functional enzymatic and proton transport assays, and detailed kinetic studies, the interaction of this compound with the gastric proton pump can be thoroughly elucidated. The reversible, potassium-competitive nature of this interaction distinguishes this compound from traditional PPIs and underscores the importance of continued research into this class of acid-suppressing agents.

Unraveling "Pumaprazole": A Case of Mistaken Identity in Drug Nomenclature

Despite a comprehensive search of scientific literature, chemical databases, and clinical trial registries, no specific information can be found for a compound designated "Pumaprazole." This suggests that "this compound" may be a typographical error, a developmental codename that was never publicly disclosed, or a misunderstanding of a similarly named pharmaceutical agent.

The "-prazole" suffix is a well-established stem in pharmacology, characteristically used for proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. Given this nomenclature convention, it is highly probable that the intended subject of inquiry is a known PPI.

Potential Alternative Compounds

Several approved drugs share phonetic similarities with "this compound" and fall within the expected therapeutic class. The most likely candidates for the intended drug include:

-

Pantoprazole: A widely prescribed PPI for the treatment of erosive esophagitis and Zollinger-Ellison syndrome.

-

Rabeprazole: Another common PPI used for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The Institute for Safe Medication Practices (ISMP) has noted confusion between rabeprazole and aripiprazole, highlighting the potential for naming errors.

-

Omeprazole/Esomeprazole: Foundational PPIs used for a broad range of acid-related conditions.

-

Lansoprazole/Dexlansoprazole: Other frequently used members of the PPI class.

The pyrazole moiety is a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. While many pharmaceuticals incorporate this structure, the "-prazole" suffix is most strongly associated with the aforementioned PPIs.

The Importance of Precise Chemical Identification

A thorough understanding of a drug's physicochemical properties is paramount in all stages of drug development, from formulation to clinical application. These properties, including but not limited to IUPAC name, chemical formula, molecular weight, melting and boiling points, pKa, logP, and solubility, dictate a compound's behavior and ultimate therapeutic efficacy. Without a confirmed chemical identity for "this compound," a detailed technical guide on its core physicochemical characteristics cannot be compiled.

Path Forward

To proceed with a detailed technical analysis, clarification of the precise chemical entity is required. Researchers, scientists, and drug development professionals are encouraged to verify the spelling and official nomenclature of the compound of interest. Should "this compound" be a developmental or internal codename, further information regarding its chemical structure or associated publications would be necessary to retrieve the relevant physicochemical data.

In the absence of a specific chemical identifier for "this compound," this report serves to highlight the likely misnomer and guide the user toward potentially intended, well-documented pharmaceutical agents. A subsequent report can be generated with the requested in-depth technical details upon successful identification of the correct compound.

Pumaprazole: An In-depth Technical Guide to Solubility and Stability

Disclaimer: As of November 2025, publicly available scientific literature and databases contain no specific quantitative solubility or stability data for a compound named "pumaprazole." Furthermore, no alternative chemical names or synonyms for this compound have been identified. Therefore, this technical guide has been compiled using data from structurally and functionally related proton pump inhibitors (PPIs), namely omeprazole, lansoprazole, and pantoprazole. The information presented herein is intended to provide a comprehensive overview of the expected solubility and stability characteristics of a benzimidazole-based PPI like this compound and should be used as a foundational reference for experimental design.

Core Concepts: Solubility and Stability of Proton Pump Inhibitors

Proton pump inhibitors are a class of drugs that irreversibly inhibit the H+/K+ ATPase enzyme system (the proton pump) in gastric parietal cells, reducing stomach acid production.[1] Chemically, they are substituted benzimidazoles, a structural feature that governs their solubility and stability.[2] A critical characteristic of PPIs is their inherent instability in acidic environments.[3] This acid lability is, in fact, integral to their mechanism of action, as they are prodrugs that require an acidic environment to convert to their active, sulfenamide form.[4][5] However, this also presents a significant challenge for pharmaceutical formulation, necessitating strategies to protect the drug from degradation in the stomach's acidic milieu.

Solubility Profile

The solubility of PPIs is markedly pH-dependent. Generally, they are weak bases and exhibit poor solubility in neutral and acidic aqueous solutions, while their solubility increases significantly in alkaline conditions.

Table 1: Solubility Data of Representative Proton Pump Inhibitors

| Compound | Solvent | Temperature (°C) | Solubility |

| Omeprazole | Water | Not Specified | Very slightly soluble |

| Methanol | Not Specified | Freely soluble | |

| Ethanol | Not Specified | Sparingly soluble | |

| Dichloromethane | Not Specified | Soluble | |

| Lansoprazole | Water | Not Specified | Practically insoluble |

| Dimethylformamide | Not Specified | Freely soluble | |

| Methanol | Not Specified | Sparingly soluble | |

| Ethanol | Not Specified | Slightly soluble | |

| Pantoprazole Sodium | Water | 25 | Freely soluble |

| Phosphate Buffer (pH 7.4) | Not Specified | Very slightly soluble | |

| Dichloromethane | Not Specified | Freely soluble |

Note: Qualitative solubility terms are based on USP definitions. Specific quantitative values are often proprietary and not always publicly available.

Stability Profile

The stability of PPIs is influenced by several factors, including pH, light, temperature, and the presence of certain salts. Understanding these degradation pathways is crucial for the development of stable pharmaceutical formulations.

pH-Dependent Stability

The degradation of PPIs is significantly accelerated in acidic conditions. The rate of degradation is directly related to the hydrogen ion concentration. Pantoprazole has been reported to be the most stable among the common PPIs in acidic solutions, while lansoprazole is the least stable. At a pH of 7.5, all three common PPIs (lansoprazole, omeprazole, and pantoprazole) show apparent stability for extended periods. The degradation half-life of omeprazole is approximately 10 minutes at a pH below 5, but extends to 18 hours at a pH of 6.5.

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of PPIs. Studies on pantoprazole have shown significant degradation under both solar and UV light. Microencapsulation has been shown to be an effective strategy to enhance the photostability of pantoprazole.

Thermal Stability

Forced degradation studies have indicated that some PPIs, like lansoprazole and ilaprazole, are relatively stable under thermal stress conditions. However, omeprazole is known to be sensitive to heat.

Table 2: Summary of Stability Data for Representative Proton Pump Inhibitors

| Compound | Condition | Extent of Degradation | Reference |

| Omeprazole | Acidic (pH < 5) | Half-life of ~10 minutes | |

| Neutral (pH 7.5) | Apparent stability for over 3 hours | ||

| Accelerated (40°C/75% RH, with light) | Significant degradation over 6 months | ||

| Lansoprazole | Acidic (pH < 4) | Rapid degradation | |

| Neutral (pH 7.5) | Apparent stability for over 3 hours | ||

| Thermal/Photolytic | Stable | ||

| Pantoprazole | Acidic (pH < 4) | More stable than omeprazole and lansoprazole | |

| Neutral (pH 7.5) | Apparent stability for over 3 hours | ||

| Solar Light (7 days) | 25% degradation (pure drug) | ||

| UV Light (254 nm, 7 days) | 38.6% degradation (pure drug) | ||

| Ilaprazole | Acidic (0.1 N HCl, 24h) | 27.28% degradation | |

| Basic (0.1 N NaOH, 24h) | 23.28% degradation | ||

| Oxidative (3% H2O2, 24h) | 22.57% degradation | ||

| Thermal/Photolytic | Stable |

Experimental Protocols

Solubility Determination

A standard shake-flask method is typically employed to determine the equilibrium solubility of a compound in various solvents.

Protocol:

-

An excess amount of the this compound is added to a known volume of the selected solvent (e.g., water, phosphate buffer of varying pH, methanol, ethanol) in a sealed container.

-

The containers are agitated in a constant temperature water bath for a specified period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.

-

The concentration of this compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability-Indicating HPLC Method for Forced Degradation Studies

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.

Protocol for Forced Degradation:

-

Acid Hydrolysis: The drug substance is dissolved in a suitable solvent and exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80-100°C) for a specified duration.

-

Photodegradation: The drug substance (in solid state or in solution) is exposed to a combination of visible and UV light in a photostability chamber. A dark control is run in parallel.

HPLC Analysis: Samples from the forced degradation studies are analyzed by a validated reverse-phase HPLC method. A typical method would utilize a C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol). The detector is set at a wavelength of maximum absorbance for the parent drug (e.g., around 280-300 nm for PPIs). The method must be able to separate the parent drug peak from all degradation product peaks.

Visualizations

General Degradation Pathway of Proton Pump Inhibitors

The following diagram illustrates the general acid-catalyzed degradation pathway for a benzimidazole-based proton pump inhibitor.

References

An In-depth Technical Guide on Pantoprazole and its Role in Gastric Acid Secretion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells. As a substituted benzimidazole derivative, pantoprazole is a prodrug that requires activation in an acidic environment. Its selective accumulation and activation in the secretory canaliculi of parietal cells lead to a targeted and prolonged inhibition of both basal and stimulated acid secretion. This technical guide provides a comprehensive overview of the mechanism of action, pharmacokinetics, and pharmacodynamics of pantoprazole, along with detailed experimental protocols and quantitative data to support further research and development.

Mechanism of Action

Pantoprazole exerts its acid-suppressing effect through a multi-step process that culminates in the irreversible inactivation of the gastric H+/K+-ATPase.

-

Absorption and Distribution: Following oral administration, the enteric-coated formulation of pantoprazole protects the acid-labile drug from degradation in the stomach. It is absorbed in the small intestine and distributed systemically via the bloodstream to the gastric parietal cells.[1][2]

-

Accumulation in Parietal Cell Canaliculi: As a weak base, pantoprazole freely crosses the parietal cell membrane and accumulates in the highly acidic environment of the secretory canaliculi.[3][4]

-

Acid-Catalyzed Activation: In the acidic milieu of the canaliculi (pH < 4), pantoprazole undergoes a proton-catalyzed conversion to its active form, a cyclic sulfenamide.[3] This activation is a critical step and is the reason for the drug's selective action at the site of acid secretion.

-

Covalent Binding to H+/K+-ATPase: The activated sulfenamide forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase alpha-subunit. For pantoprazole, these binding sites have been identified as cysteine 813 and cysteine 822.

-

Irreversible Inhibition: This covalent binding locks the H+/K+-ATPase in an inactive conformation, preventing the final step of gastric acid secretion – the exchange of intracellular H+ for extracellular K+. Because the inhibition is irreversible, the restoration of acid secretion requires the synthesis of new proton pump enzymes.

Signaling Pathway for H+/K+-ATPase Activation and Pantoprazole Inhibition

The regulation of gastric acid secretion is a complex process involving multiple signaling pathways that converge on the activation of the H+/K+-ATPase. Histamine, gastrin, and acetylcholine are the primary secretagogues that stimulate acid secretion. Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on parietal cells, activating a cAMP-dependent pathway. This leads to the translocation of H+/K+-ATPase-containing tubulovesicles to the apical membrane, increasing the number of active pumps.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Pantoprazole

| Parameter | Value | Experimental System | Conditions | Reference(s) |

| IC₅₀ | 6.8 µM | Hog Gastric Membrane Vesicles | Acidifying (ATP-driven H+ transport) | |

| Binding Stoichiometry | 3 nmol / mg protein | [¹⁴C]pantoprazole in intact hog gastric vesicles | Results in 94% inhibition of ATPase activity | |

| Inhibition of Cytochrome P450 (Ki) | ||||

| 7-ethoxycoumarin O-dealkylation | 138 µM | Microsomes from phenobarbital-pretreated rats | ||

| Ethylmorphine N-demethylation | 104 µM | Microsomes from phenobarbital-pretreated rats | ||

| Lonazolac hydroxylation | 128 µM | Microsomes from phenobarbital-pretreated rats |

Table 2: Pharmacokinetic Parameters of Pantoprazole in Healthy Human Adults (40 mg Oral Dose)

| Parameter | Mean Value | Unit | Reference(s) |

| Bioavailability | 77 | % | |

| Cmax (Maximum Plasma Concentration) | 2.5 | mg/L | |

| Tmax (Time to Maximum Plasma Concentration) | 2 - 3 | hours | |

| AUC (Area Under the Curve) | 5 | mg·h/L | |

| Elimination Half-life (t½) | ~1.1 | hours | |

| Total Serum Clearance | 0.1 | L/h/kg | |

| Volume of Distribution | 0.15 | L/kg | |

| Protein Binding | 98 | % |

Table 3: Pharmacodynamic Effects of Pantoprazole on Intragastric pH in Humans

| Dosage (Oral, once daily) | Median 24-h pH (Day 5/7) | % Time Gastric pH > 4 (Day 5) | Reference(s) |

| 10 mg | - | - | |

| 20 mg | - | - | |

| 40 mg | 3.4 | 33% | |

| 60 mg | 3.5 | 58% | |

| 80 mg | - | - | |

| 120 mg | 3.6 | - |

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol describes a general method for determining the inhibitory potency of pantoprazole on H+/K+-ATPase in isolated gastric membrane vesicles.

1. Preparation of H+/K+-ATPase Enriched Gastric Vesicles:

-

Source: Fresh hog or sheep stomachs are commonly used.

-

Homogenization: The gastric mucosa is scraped and homogenized in an ice-cold buffer (e.g., 250 mM sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Differential Centrifugation: The homogenate undergoes a series of centrifugation steps to isolate the microsomal fraction containing the proton pumps.

-

Purification: Further purification can be achieved using a sucrose density gradient centrifugation.

-

Storage: The final vesicle preparation is stored at -80°C in a buffer containing glycerol.

2. H+/K+-ATPase Activity Assay:

-

Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the H+/K+-ATPase.

-

Reaction Mixture: The reaction mixture typically contains the prepared gastric vesicles, a buffer (e.g., 40 mM Tris-HCl, pH 7.4), MgCl₂, KCl, and the test compound (pantoprazole) at various concentrations.

-

Activation of Pantoprazole: Since pantoprazole requires an acidic environment for activation, the vesicles are often pre-incubated with ATP to generate a pH gradient before the addition of the drug.

-

Initiation and Incubation: The enzymatic reaction is initiated by the addition of ATP and incubated at 37°C for a defined period (e.g., 20-30 minutes).

-

Termination: The reaction is stopped by adding an ice-cold solution of trichloroacetic acid or a similar quenching agent.

-

Phosphate Quantification: The amount of released inorganic phosphate is determined colorimetrically (e.g., using the Fiske-Subbarow method).

3. Data Analysis:

-

The percentage of inhibition for each pantoprazole concentration is calculated relative to a control without the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Gastric Acid Secretion Model (Shay Rat Model)

This protocol describes a widely used model to assess the in vivo efficacy of anti-secretory agents like pantoprazole.

1. Animal Preparation:

-

Subjects: Male Wistar or Sprague-Dawley rats are typically used.

-

Fasting: Animals are fasted for a specific period (e.g., 24-48 hours) with free access to water to ensure an empty stomach.

2. Drug Administration:

-

Pantoprazole or the vehicle control is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

3. Pylorus Ligation:

-

Under anesthesia, a midline abdominal incision is made to expose the stomach.

-

The pyloric end of the stomach is ligated with a silk suture to allow for the accumulation of gastric secretions.

-

The abdominal wall is then closed.

4. Gastric Juice Collection:

-

After a set period (e.g., 4-17 hours) post-ligation, the animals are euthanized.

-

The esophagus is clamped, and the stomach is carefully removed.

-

The gastric contents are collected into a graduated centrifuge tube.

5. Analysis of Gastric Secretions:

-

Volume: The volume of the gastric juice is measured.

-

pH: The pH of the gastric juice is determined using a pH meter.

-

Total Acidity: The total acid output is determined by titrating the gastric juice with a standardized NaOH solution to a specific pH endpoint (e.g., pH 7.0), using a pH indicator or an autotitrator.

6. Data Analysis:

-

The percentage inhibition of gastric acid secretion is calculated for each dose of pantoprazole compared to the vehicle control group.

-

The ED₅₀ (the dose that produces 50% of the maximum effect) can be calculated from the dose-response curve.

Conclusion

Pantoprazole is a highly effective and well-characterized inhibitor of gastric acid secretion. Its mechanism of action, involving selective accumulation and acid-catalyzed activation at the site of the proton pump, ensures targeted and potent inhibition. The quantitative data from in vitro and in vivo studies provide a solid foundation for its clinical efficacy. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers and drug development professionals working to further understand the pharmacology of proton pump inhibitors and to develop novel therapies for acid-related disorders.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pumaprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumaprazole, chemically known as 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole, is a proton pump inhibitor belonging to the same class as omeprazole. These compounds are effective in treating acid-related gastrointestinal disorders. This document provides a detailed overview of a potential synthetic pathway for this compound, including experimental protocols for key steps and a summary of reported yields.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that typically begins with 3,5-Lutidine. The core of the synthesis involves the formation of two key heterocyclic intermediates: a substituted pyridine and a benzimidazole moiety, which are then coupled and subsequently oxidized to form the final sulfoxide product.

Quantitative Data Summary

The following table summarizes the reported yields for various steps in the synthesis of this compound and its intermediates.

| Step No. | Reaction | Starting Material | Product | Reported Yield (%) |

| 1 | Oxidation | 3,5-Lutidine | 3,5-Lutidine-N-Oxide | Not Specified |

| 2 | Nitration | 3,5-Lutidine-N-Oxide | 4-Nitro-3,5-lutidine-N-oxide | Not Specified |

| 3 | Chlorination & Rearrangement | 4-Nitro-3,5-lutidine-N-oxide | 2-Chloromethyl-4-nitro-3,5-lutidine | Not Specified |

| 4 | Methoxylation | 2-Chloromethyl-4-nitro-3,5-lutidine | 2-Chloromethyl-4-methoxy-3,5-lutidine | Not Specified |

| 5 | Coupling | 2-Chloromethyl-4-methoxy-3,5-lutidine & 5-methoxy-2-mercapto-1H-benzimidazole | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | Not Specified |

| 6 | Oxidation | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | This compound | Not Specified |

| Alternative Step 4a | Methoxylation of a related intermediate | 5-Methoxy-2-[(3,5-dimethyl-4-nitro-2-pyridinyl)methylthio]-1H-benzimidazole | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | 90.9% (of a related crude product)[1] |

| Alternative Step | Synthesis of 2-carboxy-3,5-dimethyl-4-methoxypyridine | 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine | 2-carboxy-3,5-dimethyl-4-methoxypyridine | 94.1%[2] |

| Alternative Step | Halogenation | A pyridine derivative | A pale yellow solid | 95.2%[2] |

| Alternative Step | Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride intermediate | An oily liquid precursor | 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | 83.0%[2] |

Note: The yields for the primary multi-step pathway were not explicitly detailed in the provided search results. The alternative steps and their corresponding yields are from related syntheses which may be part of different synthetic routes to the same or similar compounds.

Experimental Protocols

The following protocols are based on procedures described for the synthesis of omeprazole and related benzimidazole proton pump inhibitors.

Step 1: Oxidation of 3,5-Lutidine to 3,5-Lutidine-N-Oxide

-

Reagents: 3,5-Lutidine, hydrogen peroxide, acetic acid.

-

Procedure: 3,5-Lutidine is oxidized to 3,5-Lutidine-N-Oxide using hydrogen peroxide in the presence of acetic acid.[1] The reaction mixture is typically stirred at a controlled temperature to ensure complete oxidation. After the reaction, any excess hydrogen peroxide can be quenched, for instance, with formaldehyde.

Step 2: Nitration of 3,5-Lutidine-N-Oxide

-

Reagents: 3,5-Lutidine-N-Oxide, nitrating mixture (e.g., nitric acid and sulfuric acid).

-

Procedure: The 3,5-Lutidine-N-Oxide is carefully treated with a nitrating mixture to introduce a nitro group at the 4-position of the pyridine ring. The reaction is highly exothermic and requires careful temperature control. The reaction mixture is then neutralized, and the product, 4-nitro-3,5-lutidine-N-oxide, is isolated by filtration.

Step 3 & 4: Conversion to 2-Chloromethyl-4-methoxy-3,5-lutidine

-

Procedure: This conversion involves a multi-step process. The 4-nitro-3,5-lutidine-N-oxide is first rearranged and chlorinated, followed by a methoxylation step to replace the nitro group with a methoxy group. These steps ultimately yield the key intermediate, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

Step 5: Coupling with 5-methoxy-2-mercapto-1H-benzimidazole

-

Reagents: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 5-methoxy-2-mercapto-1H-benzimidazole, base (e.g., sodium hydroxide), methanol, water.

-

Procedure: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is coupled with 5-methoxy-2-mercapto-1H-benzimidazole in a basic medium. A typical procedure involves dissolving the reagents in a mixture of methanol and water, adding a base like sodium hydroxide, and refluxing the mixture for several hours. After the reaction is complete, the methanol is removed, and the product is extracted using an organic solvent like dichloromethane. The organic phase is then washed, dried, and concentrated to yield 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.

Step 6: Oxidation to this compound

-

Reagents: 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide).

-

Procedure: The sulfide intermediate is selectively oxidized to the corresponding sulfoxide (this compound). This is a critical step, and the choice of oxidizing agent and reaction conditions is important to avoid over-oxidation to the sulfone. The reaction is typically carried out in a suitable solvent at a controlled temperature. The final product is then isolated and purified.

Visualizations

This compound Synthesis Pathway

Caption: Synthetic pathway of this compound from 3,5-Lutidine.

References

Application Notes and Protocols for the Quantitative Analysis of Pantoprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole is a proton pump inhibitor (PPI) that effectively reduces gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders. Accurate and reliable quantification of Pantoprazole in various matrices, such as plasma, urine, and pharmaceutical formulations, is crucial for pharmacokinetic studies, bioequivalence assessment, quality control, and stability testing. This document provides detailed application notes and protocols for the quantitative analysis of Pantoprazole using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

Several analytical methods have been developed and validated for the quantification of Pantoprazole. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. LC-MS/MS methods are generally preferred for bioanalytical applications due to their high sensitivity and specificity, while HPLC-UV methods are often employed for the analysis of pharmaceutical dosage forms.

Quantitative Data Summary

The following tables summarize the validation parameters of various analytical methods for Pantoprazole quantification, providing a basis for method selection and comparison.

Table 1: LC-MS/MS Methods for Pantoprazole Quantification in Human Plasma

| Parameter | Method 1 | Method 2 | Method 3 (Enantioselective) |

| Linearity Range (ng/mL) | 5 - 5,000[1] | 5.0 - 5,000[2] | 5.00 - 10,000[3] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 5[1] | 5.0[2] | 5.00 |

| Intra-day Precision (%RSD) | 0.79 - 5.36 | 4.2 | < 10.0 |

| Inter-day Precision (%RSD) | 0.91 - 12.67 | 3.2 | < 10.0 |

| Intra-day Accuracy (%) | > 92.19 | -5.0 | -5.6 to 0.6 |

| Inter-day Accuracy (%) | > 85.49 | 2.0 | -5.6 to 0.6 |

| Recovery (%) | > 77.58 | Not Reported | Not Reported |

| Internal Standard (IS) | Not Specified | Lansoprazole | Not Specified |

| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation |

Table 2: HPLC and LC-MS/MS Methods for Pantoprazole Quantification in Other Matrices

| Parameter | HPLC-UV in Rat Plasma | LC-MS/MS in Human Urine | Stability Indicating HPLC |

| Linearity Range | Not Specified | 1 - 100 ng/mL | Not Specified |

| Lower Limit of Quantification (LOQ) | 10 ng/mL | 1 ng/mL | 0.13 - 0.14 µg/mL |

| Limit of Detection (LOD) | Not Specified | Not Specified | 0.043 - 0.047 µg/mL |

| Precision (%RSD) | 0.621 - 2.275 | < 10.5 | Not Specified |

| Accuracy/Recovery (%) | Mean Recovery: 99.815 | ±1.25 (relative error) | 97.9 - 103 |

| Internal Standard (IS) | Lansoprazole | Lansoprazole | Not Applicable |

| Sample Preparation | Protein Precipitation | Solid-Phase Extraction | Direct Dilution |

Experimental Protocols

Protocol 1: Quantification of Pantoprazole in Human Plasma using LC-MS/MS

This protocol is based on a highly sensitive and rapid method for pharmacokinetic and bioequivalence studies.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of the internal standard.

-

Add 200 µL of methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

2. Liquid Chromatography Conditions

-

Column: C18 analytical column (e.g., Symmetry C18, 3.5 µm, 75 mm x 4.6 mm i.d.).

-

Mobile Phase: Acetonitrile and water (e.g., 90:10, v/v).

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: Ambient (25 °C).

-

Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Pantoprazole: m/z 384.1 → 200.0.

-

Internal Standard (e.g., Lansoprazole): m/z 370.4 → 252.

-

-

Scan Time: 0.2 s per transition.

Protocol 2: Stability-Indicating HPLC-UV Method for Pantoprazole in Pharmaceutical Formulations

This protocol is suitable for the determination of Pantoprazole and its process-related impurities in bulk drug and formulations.

1. Sample Preparation

-

Accurately weigh and transfer the powdered tablet or bulk drug equivalent to a specified amount of Pantoprazole into a volumetric flask.

-

Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of mobile phase).

-

Filter the solution through a 0.45 µm membrane filter before injection.

2. High-Performance Liquid Chromatography Conditions

-

Column: ODS (C18) column (e.g., Hypersil ODS).

-

Mobile Phase: A gradient mixture of 0.01 M phosphate buffer (pH 7.0) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 290 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Experimental Workflows

References

- 1. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of Pumaprazole

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a comprehensive approach for the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of Pumaprazole in bulk drug and pharmaceutical dosage forms. As a novel proton pump inhibitor, a dedicated analytical method is crucial for quality control, stability studies, and pharmacokinetic assessments. The protocols described herein are based on established methodologies for structurally related compounds, such as Pantoprazole, and provide a robust framework for creating a validated analytical procedure in accordance with ICH guidelines. The method is designed to separate this compound from its degradation products, ensuring specificity and reliability.

Introduction

This compound is a next-generation proton pump inhibitor (PPI) designed to suppress gastric acid secretion. Like other drugs in its class, ensuring its purity, potency, and stability is paramount. A validated stability-indicating analytical method is a regulatory requirement and a critical tool in drug development and manufacturing. It provides assurance that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from impurities, degradation products, or excipients. This application note details the systematic development and validation of an HPLC-UV method for this compound.

Method Development Strategy

The primary objective is to develop a method that can effectively separate this compound from potential degradation products. The development process involves a systematic evaluation of various chromatographic parameters.

Chromatographic Conditions (Based on related compounds like Pantoprazole):

| Parameter | Recommended Starting Conditions |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent with UV detector |

| Column | C18 column (e.g., Hypersil ODS, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with 0.01 M Phosphate Buffer (pH 7.0) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV scan (typically around 290-307 nm for PPIs) |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 25°C |

| Diluent | 0.1M Sodium Hydroxide:Acetonitrile (50:50, v/v) |

Note: These conditions are based on methods developed for Pantoprazole and should be optimized for this compound.[1][2]

Workflow for HPLC Method Development:

Caption: Workflow for HPLC-UV method development.

Experimental Protocols

Preparation of Solutions

-

Buffer Preparation (0.01 M Phosphate Buffer, pH 7.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 7.0 with a dilute solution of potassium hydroxide. Filter through a 0.45 µm membrane filter.

-

Mobile Phase Preparation: Prepare the required volumes of the buffer and acetonitrile. Degas both solutions in an ultrasonic water bath before use.

-

Diluent Preparation: Prepare a 50:50 (v/v) mixture of 0.1M sodium hydroxide and acetonitrile.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Make up the volume with diluent.

-

Sample Solution (100 µg/mL): For bulk drug, prepare as per the standard stock solution. For formulations, weigh and transfer a quantity of the powdered formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 15 minutes, and make up the volume. Filter the solution through a 0.45 µm syringe filter.

Chromatographic Procedure

Set up the HPLC system with the optimized chromatographic conditions. Inject 20 µL of the blank (diluent), followed by the standard solution, and then the sample solution. Record the chromatograms and calculate the amount of this compound in the sample.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines.

Relationship of Validation Parameters:

Caption: Inter-relationship of method validation parameters.

Validation Protocols and Acceptance Criteria

| Parameter | Protocol | Acceptance Criteria |

| Specificity | Inject blank, placebo, standard, and sample solutions. Conduct forced degradation studies (acid, base, oxidation, thermal, photolytic). | No interference at the retention time of this compound. The peak should be pure and well-resolved from degradation products (Resolution > 2). |

| Linearity | Prepare a series of at least five concentrations of this compound (e.g., 50-150 µg/mL). Plot a graph of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999.[1][3] |

| Accuracy (% Recovery) | Perform recovery studies at three levels (e.g., 80%, 100%, 120%) by spiking a known amount of this compound into a placebo mixture. Analyze in triplicate. | Mean recovery should be within 98.0% to 102.0%.[1] |

| Precision | Repeatability (Intra-day): Analyze six replicate samples of the same concentration (100% of test concentration) on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. | Relative Standard Deviation (%RSD) should be ≤ 2.0%. |

| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Determine from the linearity curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve. | The LOQ should be adequate for quantifying impurities and low-level analytes. |

| Robustness | Deliberately vary chromatographic parameters such as flow rate (±0.1 mL/min), mobile phase pH (±0.2 units), and organic phase composition (±2%). | The system suitability parameters should remain within acceptable limits. %RSD should be ≤ 2.0%. |

Stability-Indicating Study (Forced Degradation)

Forced degradation studies are essential to demonstrate the specificity of the method. This compound solution is subjected to various stress conditions to induce degradation.

Protocol:

-

Acid Hydrolysis: Reflux 1 mL of stock solution with 1 mL of 0.1N HCl at 80°C for 2 hours. Neutralize with 0.1N NaOH.

-

Alkaline Hydrolysis: Reflux 1 mL of stock solution with 1 mL of 0.1N NaOH at 80°C for 2 hours. Neutralize with 0.1N HCl.

-

Oxidative Degradation: Treat 1 mL of stock solution with 1 mL of 3% hydrogen peroxide at room temperature for 30 minutes.

-

Thermal Degradation: Expose the solid drug to heat (e.g., 105°C) for 24 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Data Presentation:

Table 1: Summary of Forced Degradation Studies (Illustrative Data)

| Stress Condition | % Degradation | Number of Degradation Peaks | Resolution of Main Peak |

| 0.1N HCl, 80°C, 2h | 15.2% | 2 | 3.5, 4.8 |

| 0.1N NaOH, 80°C, 2h | Stable | 0 | N/A |

| 3% H₂O₂, RT, 30min | 20.5% | 1 | 4.2 |

| Dry Heat, 105°C, 24h | Stable | 0 | N/A |

| UV Light, 24h | 8.9% | 1 | 2.9 |

Based on typical degradation patterns of PPIs like Pantoprazole, which degrades in acidic and oxidative conditions.

Table 2: Summary of Method Validation Parameters (Illustrative Data)

| Parameter | Result |

| Linearity Range | 50 - 150 µg/mL |

| Correlation Coefficient (r²) | 0.9995 |

| Accuracy (% Recovery) | 99.5% - 101.2% |

| Precision (%RSD) | |

| - Repeatability | 0.85% |

| - Intermediate Precision | 1.10% |

| LOD | 0.04 µg/mL |

| LOQ | 0.12 µg/mL |

| Robustness | Robust |

Conclusion

The framework described provides a systematic and efficient pathway for the development and validation of a stability-indicating HPLC-UV method for the novel proton pump inhibitor, this compound. By starting with chromatographic conditions proven for similar compounds and performing rigorous validation as per ICH guidelines, a reliable and robust analytical method can be established. This method will be suitable for routine quality control analysis, stability testing, and quantification of this compound in various matrices, ensuring the quality and safety of the final drug product.

References

Application Notes and Protocols for Pumaprazole In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumaprazole is a novel proton pump inhibitor (PPI) that demonstrates potential in the regulation of gastric acid secretion. Like other members of the PPI class, its primary target is the H+/K+ ATPase, or proton pump, located in the apical membrane of gastric parietal cells. This enzyme is responsible for the final step in the secretion of hydrochloric acid into the stomach lumen. Understanding the efficacy and cellular effects of this compound is crucial for its development as a therapeutic agent.

This document provides detailed protocols for in vitro cell-based assays to characterize the activity of this compound. The primary assay focuses on the functional inhibition of the H+/K+ ATPase in a human gastric cell line by measuring changes in intracellular pH (pHi). A secondary assay to assess cell viability is also included to distinguish targeted inhibition from general cytotoxicity. These protocols are designed for a 96-well plate format, making them suitable for medium- to high-throughput screening.

Mechanism of Action of Proton Pump Inhibitors

Proton pump inhibitors are typically prodrugs that require activation in an acidic environment. After systemic absorption, they accumulate in the acidic canaliculi of gastric parietal cells. The acidic conditions catalyze their conversion to the active sulfenamide form, which then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+ ATPase alpha subunit.[1] This irreversible inhibition blocks the pump's ability to exchange K+ for H+, thereby reducing gastric acid secretion.

Experimental Protocols

I. Intracellular pH (pHi) Measurement Assay

This assay quantitatively measures the ability of this compound to inhibit the H+/K+ ATPase, leading to an increase in intracellular pH in a human gastric cell line. The human gastric adenocarcinoma cell line AGS is recommended for this protocol. While these cells have been used to study H+/K+ ATPase gene expression, endogenous functional expression may be low.[2][3] For robust and reproducible results, transient transfection with a vector encoding the alpha subunit of the human H+/K+ ATPase (ATP4A) is advised.

Materials:

-

AGS (human gastric adenocarcinoma) cell line (ATCC® CRL-1739™)

-

Complete growth medium: F-12K Medium supplemented with 10% fetal bovine serum (FBS)

-

Expression vector for human H+/K+ ATPase alpha subunit (ATP4A)

-

Transfection reagent

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)[4]

-

This compound

-

Omeprazole (positive control)

-

DMSO (vehicle control)

-